Cas no 59331-38-3 (Ac-muramyl-Ala-Glu-NH2)
Ac-muramyl-Ala-Glu-NH2 Chemical and Physical Properties
Names and Identifiers
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- L-a-Glutamine,N-(N-acetylmuramoyl)-L-alanyl- (9CI)
- Ac-muramyl-Ala-Glu-NH?
- AC-MURAMYL-ALA-GLU-NH2
- Ac-muramyl-Ala-Isogln-OH
- (2S)-2-({(2S)-2-[(2-{[(2S,3R,4R,5S,6R)-3-(acetylamino)-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}propanoyl)amino]propanoyl}amino)-5-amino-5-oxopentanoic acid (non-preferred name)
- CID 91872442
- (4S)-4-((2S)-2-(2-((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yloxy)propanamido)propanamido)-5-amino-5-oxopentanoic acid
- 59331-38-3
- (4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid
- PD162823
- Ac-muramyl-Ala-Glu-NH2
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- Inchi: 1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10-,11+,13+,14+,15+,19-/m0/s1
- InChI Key: BSOQXXWZTUDTEL-AIIXDPADSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)OC(C(N[C@@H](C)C(N[C@H](C(N)=O)CCC(=O)O)=O)=O)C)NC(C)=O)O
Computed Properties
- Exact Mass: 492.20675785g/mol
- Monoisotopic Mass: 492.20675785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 34
- Rotatable Bond Count: 15
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: -3.7
- Topological Polar Surface Area: 247
Experimental Properties
- Color/Form: Not determined
Ac-muramyl-Ala-Glu-NH2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A298965-5mg |
Ac-muramyl-Ala-Glu-NH2 |
59331-38-3 | 5mg |
$ 420.00 | 2022-06-08 | ||
| TRC | A298965-10mg |
Ac-muramyl-Ala-Glu-NH2 |
59331-38-3 | 10mg |
$ 700.00 | 2022-06-08 | ||
| TRC | A298965-25mg |
Ac-muramyl-Ala-Glu-NH2 |
59331-38-3 | 25mg |
$ 1395.00 | 2022-06-08 |
Ac-muramyl-Ala-Glu-NH2 Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ac-muramyl-Ala-Glu-NH2
Professional Introduction to Compound with CAS No. 59331-38-3 and Product Name: Ac-muramyl-Ala-Glu-NH2
The compound with the CAS number 59331-38-3 and the product name Ac-muramyl-Ala-Glu-NH2 represents a significant advancement in the field of immunomodulatory chemistry. This compound, a derivative of muramyl dipeptide (MDP), has garnered considerable attention due to its unique structural and functional properties. Its molecular structure, characterized by an N-acetylmuramyl moiety linked to alanine and glutamic acid, endows it with potent immunostimulatory capabilities, making it a subject of extensive research in both academic and industrial settings.
Ac-muramyl-Ala-Glu-NH2 is recognized for its ability to activate the immune system by interacting with specific receptors on immune cells. This interaction leads to a cascade of biological responses, including the proliferation of T-cells and the production of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in modulating the inflammatory response, thereby contributing to the body's defense mechanisms against pathogens.
Recent studies have highlighted the therapeutic potential of Ac-muramyl-Ala-Glu-NH2 in various clinical applications. For instance, research has demonstrated its efficacy in enhancing vaccine responses, particularly in elderly populations where immune function often declines. By boosting the adaptive immune response, this compound has shown promise in improving vaccine efficacy against influenza and other infectious diseases.
The structural integrity of Ac-muramyl-Ala-Glu-NH2 is another area of interest. Its stability under various physiological conditions ensures that it can effectively interact with biological targets without degradation. This stability is attributed to the acetylated muramyl group, which provides additional resistance to enzymatic hydrolysis. Such properties make it an attractive candidate for formulation into pharmaceutical products designed for long-term use.
In addition to its immunostimulatory effects, Ac-muramyl-Ala-Glu-NH2 has been investigated for its potential role in cancer immunotherapy. Preclinical studies suggest that it can enhance the anti-tumor immune response by activating natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). These cells are pivotal in identifying and destroying cancerous cells, thereby offering a novel approach to cancer treatment.
The synthesis of Ac-muramyl-Ala-Glu-NH2 involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to achieve precise control over the molecular structure. This precision is critical for maintaining the biological activity of the compound, ensuring that it functions as intended within biological systems.
From a regulatory perspective, Ac-muramyl-Ala-Glu-NH2 has undergone rigorous testing to meet safety and efficacy standards set by global health authorities. Clinical trials have been conducted to evaluate its safety profile and therapeutic potential across various populations. The results have been encouraging, demonstrating that it can be used safely alongside other treatments without significant adverse effects.
The future prospects of Ac-muramyl-Ala-Glu-NH2 are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems are being explored to enhance its bioavailability and target specificity. Additionally, combination therapies involving Ac-muramyl-Ala-Glu-NH2 with other immunomodulatory agents are being investigated to achieve synergistic effects in treating complex diseases.
The impact of Ac-muramyl-Ala-Glu-NH2 extends beyond clinical applications. It represents a cornerstone in the development of next-generation immunotherapies, offering hope for patients suffering from a wide range of conditions. As research continues to uncover new insights into its mechanisms of action, its potential applications are expected to expand further.
In conclusion, the compound with CAS number 59331-38-3, particularly under the product name Ac-muramyl-Ala-Glu-NH2, stands as a testament to the advancements in immunomodulatory chemistry. Its unique properties and broad therapeutic potential make it a valuable asset in modern medicine. As research progresses, we can anticipate even more innovative uses for this remarkable compound.
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